
1-(2-Aminobutyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminobutyl)pyrrolidine-2,5-dione est un composé organique appartenant à la classe des dérivés de la pyrrolidine. Ce composé présente un cycle pyrrolidine substitué par un groupe aminobutyle et deux groupes céto aux positions 2 et 5.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : 1-(2-Aminobutyl)pyrrolidine-2,5-dione peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de la pyrrolidine-2,5-dione avec la 2-aminobutylamine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et est réalisée à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés dans des rapports stoechiométriques précis. Les conditions de réaction, y compris la température, la pression et le temps de réaction, sont optimisées pour maximiser le rendement et la pureté. Après la réaction, le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions : 1-(2-Aminobutyl)pyrrolidine-2,5-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes céto en groupes hydroxyle.
Substitution : Le groupe aminobutyle peut participer aux réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux Produits :
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés hydroxyle.
Substitution : Formation de dérivés de la pyrrolidine substitués.
Applications de la Recherche Scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Etudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour son potentiel thérapeutique dans la découverte de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. La présence du groupe aminobutyle et des fonctionnalités céto lui permet de former des liaisons hydrogène et d'autres interactions avec les macromolécules biologiques, influençant diverses voies biochimiques.
Composés Similaires :
Pyrrolidine-2,5-dione : Il manque le groupe aminobutyle mais il partage le cycle pyrrolidine et les fonctionnalités céto.
Dérivés de la proline : Ils contiennent une structure cyclique pyrrolidine similaire, mais diffèrent par la composition de leur chaîne latérale.
Unicité : this compound est unique en raison de la présence du groupe aminobutyle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle améliore son potentiel d'interactions spécifiques avec les cibles biologiques, ce qui en fait un composé précieux en chimie médicinale.
Applications De Recherche Scientifique
1-(2-Aminobutyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-Aminobutyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the aminobutyl group and the keto functionalities allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: Lacks the aminobutyl group but shares the pyrrolidine ring and keto functionalities.
Proline derivatives: Contain a similar pyrrolidine ring structure but differ in side chain composition.
Uniqueness: 1-(2-Aminobutyl)pyrrolidine-2,5-dione is unique due to the presence of the aminobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(2-aminobutyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(9)5-10-7(11)3-4-8(10)12/h6H,2-5,9H2,1H3 |
Clé InChI |
LKBQVLJWPJZQQO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1C(=O)CCC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


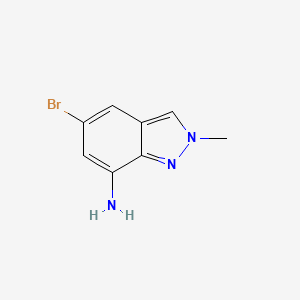


![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)
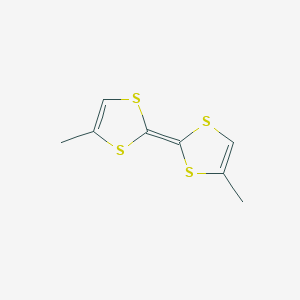


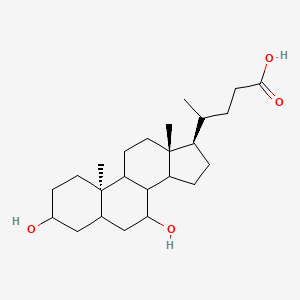

![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

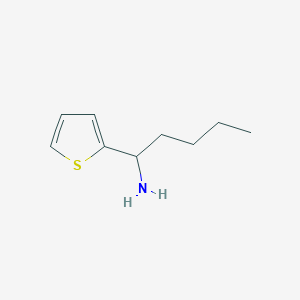
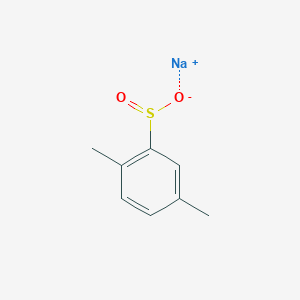
![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)
